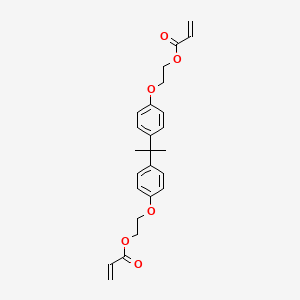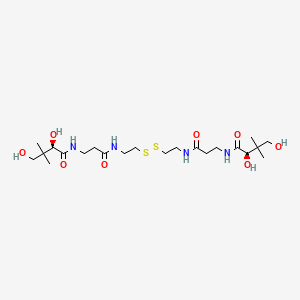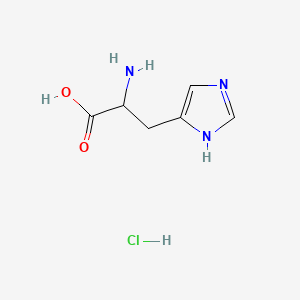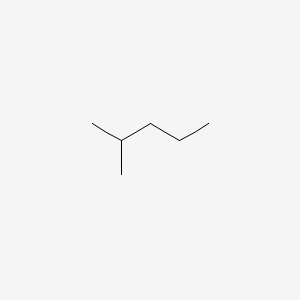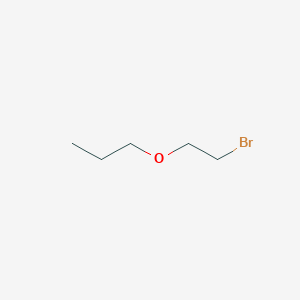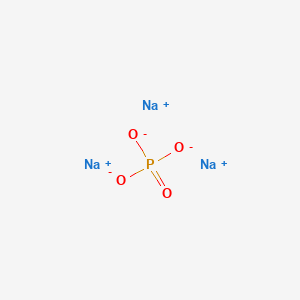
Trisodium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium phosphate (TSP) is an inorganic compound with the chemical formula Na₃PO₄ . It appears as a white granular or crystalline solid . It is highly soluble in water and produces an alkaline solution . TSP is widely used in several applications such as cleaning agents, lubricants, and food additives .
Synthesis Analysis
This compound is produced by the neutralization of phosphoric acid using sodium carbonate, which produces disodium hydrogen phosphate. The disodium hydrogen phosphate is then reacted with sodium hydroxide to form this compound and water . The reaction can be represented as follows: Na₂CO₃ + H₃PO₄ → Na₂HPO₄ + CO₂ + H₂O Na₂HPO₄ + NaOH → Na₃PO₄ + H₂OMolecular Structure Analysis
The molecular formula of this compound is Na₃PO₄ . The molar mass is 163.941 g/mol . The structure of this compound is trigonal .Chemical Reactions Analysis
This compound is known to react with copper sulfate in aqueous solutions. The net ionic equation for this reaction is: 2Na⁺ (aq) + Cu²⁺ (aq) + 2PO₄³⁻ (aq) + SO₄²⁻ (aq) → Cu₃(PO₄)₂ (s) + 2Na⁺ (aq) + SO₄²⁻ (aq) .Physical and Chemical Properties Analysis
This compound is a white, granular or crystalline solid . It is highly soluble in water, producing an alkaline solution . The density of this compound is 2.536 g/cm³ at 17.5 °C for the anhydrous form . The melting point of the anhydrous form is 1,583 °C .Mechanism of Action
Safety and Hazards
Properties
CAS No. |
7632-05-5 |
|---|---|
Molecular Formula |
H3NaO4P |
Molecular Weight |
120.985 g/mol |
IUPAC Name |
sodium;dihydrogen phosphate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
NFIYTPYOYDDLGO-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)O.[Na] |
Color/Form |
Colorless, monoclinic crystals White crystalline powde |
density |
2360 kg/cu m Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ |
melting_point |
Decomposes at 75 200 °C (decomposes) |
physical_description |
Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Other Solid; Dry Powder, Other Solid; NKRA; Pellets or Large Crystals A white odourless, slightly deliquescent powder, crystals or granules Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] |
Related CAS |
65185-91-3 |
solubility |
Freely soluble in water. Insoluble in ethanol or ether White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/ In water, 85 g/100 mL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


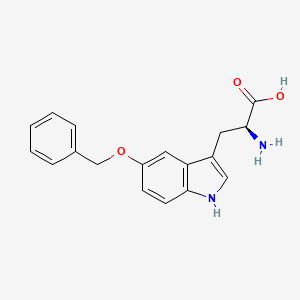
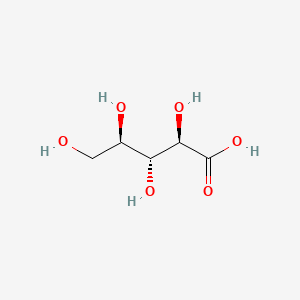


![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)

![[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3428086.png)
